Engineering Aliphatic Sulfonamides: A Technical Guide to 4,4-Dimethylpentane-1-sulfonamide
Engineering Aliphatic Sulfonamides: A Technical Guide to 4,4-Dimethylpentane-1-sulfonamide
As a Senior Application Scientist navigating the complexities of drug design, I often encounter the need for highly specific aliphatic linkers and bioisosteres. 4,4-Dimethylpentane-1-sulfonamide (CAS: 1692804-09-3) represents a specialized structural motif in medicinal chemistry [1]. Unlike standard linear aliphatic sulfonamides, this molecule incorporates a terminal tert-butyl group. This structural nuance provides a unique combination of lipophilicity, steric bulk, and exceptional metabolic stability, making it a highly valuable intermediate for synthesizing advanced active pharmaceutical ingredients (APIs).
This whitepaper dissects the physicochemical properties, pharmacological rationale, and validated synthetic workflows for 4,4-dimethylpentane-1-sulfonamide, providing drug development professionals with a self-validating guide to its application.
Physicochemical Profiling
Understanding the baseline properties of 4,4-dimethylpentane-1-sulfonamide is critical for predicting its behavior in both synthetic environments and biological systems. The sulfonamide headgroup provides distinct hydrogen-bonding capabilities, while the 4,4-dimethylpentyl tail drives the molecule's hydrophobic partitioning [5].
Table 1: Core Chemical and Calculated Properties
| Property | Value | Structural Significance |
| Chemical Name | 4,4-Dimethylpentane-1-sulfonamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 1692804-09-3 | Unique identifier for procurement and literature [1]. |
| Molecular Formula | C 7 H 17 NO 2 S | Balances lipophilic carbon mass with polar heteroatoms. |
| Molecular Weight | 179.28 g/mol | Low molecular weight, ideal for fragment-based design. |
| SMILES String | CC(C)(C)CCCS(=O)(=O)N | Machine-readable structural representation. |
| Topological Polar Surface Area | 68.5 Ų | Dictated entirely by the -SO 2 NH 2 group; optimal for membrane permeability [5]. |
| Hydrogen Bond Donors | 1 | The primary amine (-NH 2 ) acts as a single donor group. |
| Hydrogen Bond Acceptors | 2 | The two sulfonyl oxygens serve as strong acceptors. |
Pharmacological Rationale: The tert-Butyl Shield
In drug development, incorporating a straight-chain alkyl group often introduces a severe metabolic liability. Cytochrome P450 (CYP450) enzymes in the liver rapidly catalyze the oxidation of terminal methyl groups ( ω -oxidation) or the adjacent methylene groups ( ω -1 oxidation), leading to rapid clearance of the drug from systemic circulation.
By engineering a 4,4-dimethylpentyl chain , we replace the vulnerable terminal hydrogens with a bulky tert-butyl group.
Causality in Design: The immense steric hindrance of the three methyl groups physically prevents the terminal carbon from entering the narrow catalytic pocket of the CYP450 heme iron center. Consequently, the metabolic half-life of the molecule is significantly prolonged without sacrificing the hydrophobic interactions required to anchor the molecule in a target protein's binding site.
Fig 1. Steric shielding by the tert-butyl group prevents CYP450-mediated ω-oxidation.
Synthetic Architecture & Protocols
The direct sulfonation of aliphatic alkanes is notoriously harsh, unselective, and low-yielding. To synthesize 4,4-dimethylpentane-1-sulfonamide with high purity, we utilize a highly controlled, three-stage oxidative chlorination pathway starting from 1-bromo-4,4-dimethylpentane [2][3].
Fig 2. Three-step synthesis of 4,4-dimethylpentane-1-sulfonamide via oxidative chlorination.
Stage 1: Preparation of the Isothiouronium Intermediate
Objective: Convert the alkyl halide into a stable, easily purifiable, and water-soluble sulfur intermediate.
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Reaction: In a 500 mL round-bottom flask, dissolve 1-bromo-4,4-dimethylpentane (1.0 eq) and thiourea (1.1 eq) in 200 mL of absolute ethanol.
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Reflux: Heat the mixture to reflux for 4–6 hours.
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Causality: The polar protic solvent (ethanol) stabilizes the transition state of the S N 2 nucleophilic substitution, accelerating the formation of the S-alkyl isothiouronium salt while preventing side-reactions.
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Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the S-(4,4-dimethylpentyl)isothiouronium bromide. Filter and dry under a vacuum.
Stage 2: Oxidative Chlorination to the Sulfonyl Chloride
Objective: Oxidize the sulfur atom from an oxidation state of -2 to +6 while trapping it as a highly reactive sulfonyl chloride (CAS: 1516852-05-3)[2].
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Setup: Suspend the isothiouronium salt (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 2M aqueous HCl (1:1 v/v). Cool the system to 0–5 °C using an ice-water bath.
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Oxidation: Slowly add N-chlorosuccinimide (NCS) (4.0 eq) in small portions over 30 minutes [3].
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Causality: NCS is chosen over chlorine gas because it is a solid that provides a controlled, safe release of electrophilic chlorine. The strictly maintained low temperature (<10 °C) and acidic environment are critical; they suppress the premature hydrolysis of the newly formed sulfonyl chloride into an unusable sulfonic acid [2].
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Extraction: Stir for 2 hours. The lipophilic sulfonyl chloride will partition into the DCM layer. Separate the organic phase, wash with cold brine, dry over anhydrous MgSO 4 , and concentrate in vacuo. Do not store this intermediate; proceed immediately to Stage 3.
Stage 3: Amidation to the Final Sulfonamide
Objective: Execute a nucleophilic acyl substitution to yield the target molecule [4].
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Reaction: Dissolve the crude 4,4-dimethylpentane-1-sulfonyl chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
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Nucleophilic Attack: Dropwise, add an excess of concentrated aqueous ammonia (28% NH 3 , 5.0 eq).
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Causality: THF is utilized because it effectively solubilizes the lipophilic sulfonyl chloride while remaining miscible with the aqueous ammonia, ensuring a homogeneous reaction interface. The excess ammonia serves a dual purpose: it acts as the primary nucleophile and functions as an acid scavenger to neutralize the generated HCl (forming NH 4 Cl), driving the reaction to completion [4].
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Isolation: Allow the mixture to warm to room temperature and stir for 4 hours. Evaporate the THF, extract the aqueous residue with ethyl acetate, wash with deionized water, dry, and concentrate. The final product can be polished via silica gel chromatography or recrystallization.
Conclusion
4,4-Dimethylpentane-1-sulfonamide is a masterclass in rational chemical design, effectively solving the metabolic vulnerabilities of linear aliphatic chains through targeted steric shielding. By employing the robust oxidative chlorination of isothiouronium salts, researchers can reliably synthesize this compound and integrate its unique stabilizing features into next-generation therapeutics.
References
- 4,4-Dimethylpentane-1-sulfonamide Product Information Source: Sapphire Bioscience URL
- Method for preparing sulfonyl chloride in environment-friendly mode (Patent CN103193687A)
- Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride Source: Thieme-connect URL
- Sulfonamide derivatives: Synthesis and applications Source: International Journal of Frontiers in Chemistry and Pharmacy Research URL
- 3,3-Difluoro-4,4-dimethylpentane-1-sulfonamide Computed Properties (Baseline reference for TPSA)
